5,6-Difluoronaphthalen-1-amine
Description
5,6-Difluoronaphthalen-1-amine is an aromatic amine derivative of naphthalene, featuring two fluorine atoms at the 5- and 6-positions of the fused benzene ring system and a primary amine group at the 1-position. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by fluorine substituents, which can enhance stability, alter reactivity, and modulate biological activity.
Properties
Molecular Formula |
C10H7F2N |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5,6-difluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H7F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h1-5H,13H2 |
InChI Key |
WZIMRPBRVIGNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)F)C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5,6-Difluoronaphthalen-1-amine
General Synthetic Strategies
The synthesis of this compound typically involves:
- Selective fluorination of naphthalene derivatives at the 5 and 6 positions.
- Introduction of an amino group at the 1-position, often via nucleophilic substitution or reduction of nitro precursors.
- Purification through chromatographic techniques or recrystallization.
Due to the electron-withdrawing nature of fluorine atoms, regioselective functionalization requires careful control of reaction conditions and choice of reagents.
Specific Preparation Routes
Fluorination via Electrophilic Aromatic Substitution
One approach involves starting with 1-naphthylamine or its derivatives and performing electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. However, direct fluorination often leads to mixtures of regioisomers, requiring subsequent separation.
Halogen Exchange and Nucleophilic Aromatic Substitution (SNAr)
A more controlled method uses halogenated naphthalene precursors (e.g., 5,6-dichloronaphthalen-1-amine), which undergo halogen exchange with fluoride sources (e.g., KF, CsF) under high temperature or phase-transfer catalysis to replace chlorine atoms with fluorine selectively.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination (Buchwald-Hartwig amination) of 5,6-difluoronaphthalen-1-halides with ammonia or amine sources can yield the target amine. This method provides high regioselectivity and yields.
Representative Experimental Procedure (Literature Data)
A typical synthesis reported in the literature for fluorinated naphthyl amines involves:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 5,6-dihalonaphthalene | Starting from naphthalene derivatives via halogenation (e.g., bromination or chlorination) | 5,6-dihalonaphthalene intermediate |
| 2. Halogen-fluorine exchange | Treatment with KF or CsF in polar aprotic solvents (DMF, DMSO) at elevated temperatures (100–150 °C) | 5,6-difluoronaphthalene derivative |
| 3. Amination | Buchwald-Hartwig amination using Pd catalyst, ligand, and ammonia or amine source | This compound |
| 4. Purification | Silica gel chromatography or recrystallization | Pure target compound |
Purification and Characterization
- Purification is commonly done by silica gel column chromatography using mixtures of ethyl acetate/hexanes or diethyl ether/hexanes.
- Characterization includes ^1H NMR, ^13C NMR, ^19F NMR, and mass spectrometry.
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Single crystal X-ray diffraction can be used for structural confirmation when crystals are obtained.
Analytical Data and Reaction Optimization
Reaction Conditions Optimization
Optimization typically involves varying:
- Fluoride source and equivalents.
- Solvent polarity and temperature.
- Catalyst type and loading in cross-coupling steps.
- Reaction time.
For example, use of CsF in DMF at 120 °C for 12 hours can maximize fluorination yield, while Pd(dba)2 with Xantphos ligand in toluene at 80 °C gives optimal amination yields.
Yield and Purity Data
| Reaction Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Halogenation | 80–90 | >95 | Depends on halogen source |
| Fluorination (SNAr) | 60–75 | >90 | Higher temp improves yield |
| Amination (Pd-catalyzed) | 70–85 | >95 | Ligand choice critical |
| Overall yield | 35–50 | >95 | After purification |
Comparative Perspectives from Various Sources
- Research from the Royal Society of Chemistry highlights the use of oxidative coupling and N-sulfonylation procedures for related naphthalene derivatives, emphasizing purification by silica gel chromatography and precipitation techniques.
- Fluorination via halogen exchange catalyzed by Lewis acids like AlCl3 is noted in polyfluoroarene chemistry, suggesting potential catalytic routes for selective fluorination.
- Palladium-catalyzed cross-coupling methods are widely accepted for introducing amino groups into fluorinated aromatic systems due to their efficiency and selectivity.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, NFSI | Mild temperatures, organic solvents | Direct fluorination | Regioisomer mixtures, low selectivity |
| Halogen Exchange (SNAr) | KF, CsF, DMF, 100-150 °C | High temperature, polar solvents | Selective fluorination | Requires halogenated precursors, harsh conditions |
| Pd-Catalyzed Amination | Pd catalyst, ligand, NH3 or amine | 60-100 °C, inert atmosphere | High regioselectivity, good yields | Requires expensive catalysts, sensitive conditions |
| Oxidative Coupling & N-Sulfonylation | Iodobenzene diacetate, thiophenol, formic acid | Room temperature to mild heating | Useful for functionalized derivatives | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms or the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include fluorinated quinones, substituted naphthalenes, and various amine derivatives.
Scientific Research Applications
5,6-Difluoronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism by which 5,6-Difluoronaphthalen-1-amine exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Differences
Key Observations:
This could influence binding affinity in biological systems or electronic properties in materials applications.
Substituent Effects: Fluorine vs. Chlorine: Fluorine’s strong electron-withdrawing nature and smaller atomic radius (compared to chlorine) may reduce basicity at the amine group and increase resistance to oxidative degradation. Chlorine, being larger and less electronegative, could introduce steric hindrance and alter metabolic pathways .
Chirality :
- The (S)-enantiomer of 5-Chloro-6-fluoro-tetrahydronaphthalen-1-amine (MW 199.65) highlights the role of stereochemistry in biological activity, though specific data on enantioselectivity are unavailable in the evidence .
Electronic and Reactivity Profiles
- Aromatic Derivatives : The fluorine atoms in this compound are expected to deactivate the aromatic ring toward electrophilic substitution, directing further functionalization to specific positions.
- For example, the presence of chlorine in 6-Chloro-5-fluoro-tetrahydronaphthalen-1-amine may facilitate nucleophilic displacement reactions .
Q & A
Basic Questions
Q. What are the common synthetic routes for 5,6-Difluoronaphthalen-1-amine, and what are their advantages/limitations?
- Methodological Answer : Synthesis typically involves halogenation of naphthalene derivatives followed by amination. For example, fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™ under controlled pH (4–6) to minimize side reactions . Reductive amination of 5,6-difluoronaphthalen-1-one using ammonia and catalysts (e.g., Pd/C or Raney Ni) is another route, though yields may vary (45–70%) due to steric hindrance from fluorine atoms .
Q. How do fluorine substituents at the 5,6-positions influence the compound’s electronic properties?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect reduces electron density on the naphthalene ring, as confirmed by computational studies (DFT calculations). This enhances electrophilic substitution reactivity at the para positions (C-4 and C-8) but deactivates meta positions . UV-Vis spectroscopy (λmax ~270 nm) and Hammett constants (σm = 0.34) corroborate these effects .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : <sup>19</sup>F NMR (δ ≈ -110 to -115 ppm) confirms fluorine positions; <sup>1</sup>H NMR shows splitting patterns due to coupling with adjacent fluorine atoms .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) identifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 195.082) .
- X-ray Crystallography : Resolves spatial arrangement of fluorine and amine groups, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for chiral studies?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) with palladium or rhodium catalysts enables enantioselective amination. For example, a Rh-catalyzed asymmetric hydrogenation of imine intermediates achieves enantiomeric excess (ee) >90%, though fluorine’s steric effects may reduce ee by 5–10% . Optimizing solvent polarity (e.g., THF vs. DMF) and reaction temperature (25–50°C) is critical .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). A modular approach includes:
- Dose-Response Curves : Validate IC50 values across multiple replicates.
- Solvent Controls : Use DMSO at <0.1% to avoid cytotoxicity artifacts .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-chloro-6-fluoro analogs) to identify fluorine-specific trends .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal that fluorine atoms enhance binding to hydrophobic pockets in enzymes (e.g., kinases). For instance, ΔG values improve by ~2 kcal/mol compared to non-fluorinated analogs, correlating with increased inhibitory potency . Mutagenesis studies (e.g., Ala-scanning) further identify key binding residues .
Q. What are the stability challenges of this compound under experimental conditions?
- Methodological Answer : The compound is sensitive to light and humidity. Accelerated stability studies (40°C/75% RH) show 10–15% degradation over 30 days, forming oxidized byproducts (e.g., naphthoquinone derivatives). Storage at -20°C in amber vials with desiccants (silica gel) extends stability to 6 months. HPLC-PDA monitoring (C18 column, 0.1% TFA in acetonitrile/water) detects degradation .
Data Contradiction Analysis
Q. Why do computational predictions of reactivity sometimes conflict with experimental results?
- Methodological Answer : Discrepancies arise from approximations in DFT models (e.g., neglecting solvation effects). Hybrid methods like COSMO-RS improve accuracy by simulating solvent interactions. For example, predicted electrophilic attack at C-4 may not occur experimentally due to steric hindrance from the amine group, highlighting the need for experimental validation .
Methodological Best Practices
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) for yield maximization .
- Biological Assays : Include positive/negative controls and validate findings with orthogonal assays (e.g., Western blot alongside enzyme activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
